molecular formula C9H8FNO3 B2675608 (3-Fluoro-benzoylamino)-acetic acid CAS No. 366-47-2

(3-Fluoro-benzoylamino)-acetic acid

Cat. No.: B2675608
CAS No.: 366-47-2
M. Wt: 197.165
InChI Key: FVUNEEKVGHCYIO-UHFFFAOYSA-N
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Description

(3-Fluoro-benzoylamino)-acetic acid: is an organic compound that features a benzoylamino group substituted with a fluorine atom at the third position and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-benzoylamino)-acetic acid typically involves the reaction of 3-fluorobenzoic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-benzoylamino)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzoylamino group to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-fluorobenzoic acid, while reduction could produce 3-fluoroaniline.

Scientific Research Applications

Chemistry: (3-Fluoro-benzoylamino)-acetic acid is used as a building block in organic synthesis. It can be incorporated into more complex molecules for the development of new materials or pharmaceuticals.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its fluorine atom can serve as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features may contribute to the design of enzyme inhibitors or receptor agonists/antagonists.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (3-Fluoro-benzoylamino)-acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target. The benzoylamino group can participate in π-π stacking interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

    3-Fluorobenzoic acid: Similar structure but lacks the benzoylamino group.

    Benzoylamino-acetic acid: Similar structure but lacks the fluorine atom.

    3-Fluoroaniline: Contains the fluorine atom but lacks the acetic acid moiety.

Uniqueness: (3-Fluoro-benzoylamino)-acetic acid is unique due to the presence of both the fluorine atom and the benzoylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom enhances metabolic stability and bioavailability, while the benzoylamino group provides additional functional versatility.

Properties

IUPAC Name

2-[(3-fluorobenzoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO3/c10-7-3-1-2-6(4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUNEEKVGHCYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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